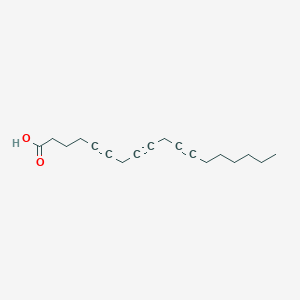

5,8,11-Octadecatriynoic acid

Description

5,8,11-Octadecatriynoic acid is an 18-carbon fatty acid characterized by three conjugated triple bonds at positions 5, 8, and 11. It is classified as a polyacetylenic fatty acid due to its triple bond (yne) groups. This compound has been identified in plant extracts, such as methanol and hexane fractions of Elsholtzia stachyodes and Sargassum tenerrimum, where it is often detected as a methyl ester or trimethylsilyl (TMS) derivative .

Properties

CAS No. |

77368-53-7 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

octadeca-5,8,11-triynoic acid |

InChI |

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-6,9,12,15-17H2,1H3,(H,19,20) |

InChI Key |

JZJQZDPGIZQSEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8,11-Octadecatriynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 5,8,11-Octadecatriynoic acid is less common due to its specialized applications. large-scale synthesis can be achieved through optimized Sonogashira coupling reactions, ensuring high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,8,11-Octadecatriynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the triple bonds can yield saturated fatty acids.

Substitution: The alkyne groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.

Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in the presence of appropriate catalysts.

Major Products Formed:

Oxidation: Diketones, carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Various substituted alkyne derivatives.

Scientific Research Applications

Chemistry: 5,8,11-Octadecatriynoic acid is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique triple bond configuration allows for the creation of diverse chemical entities.

Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its ability to interact with lipid membranes and proteins makes it a valuable tool in understanding cell signaling pathways.

Medicine: Research into the medicinal applications of 5,8,11-Octadecatriynoic acid is ongoing. It has shown promise as an anti-inflammatory agent and is being investigated for its potential to inhibit certain enzymes involved in disease pathways.

Industry: In the industrial sector, 5,8,11-Octadecatriynoic acid is used in the synthesis of specialty polymers and materials. Its unique chemical properties contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5,8,11-Octadecatriynoic acid involves its interaction with molecular targets such as enzymes and receptors. The triple bonds in the compound allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 5,8,11-Octadecatriynoic acid and related compounds:

Detailed Analysis

5,8,11-Eicosatrienoic Acid (C20:3, n-9)

- Structure : A 20-carbon fatty acid with three double bonds at positions 5, 8, and 11.

- Biosynthesis: Produced from oleic acid (C18:1, n-9) via elongation and desaturation in EFA-deficient conditions. Linoleic acid (C18:2, n-6) normally suppresses its synthesis .

- Biological Roles: Marker for EFA deficiency: Elevated levels correlate with low linoleic and arachidonic acid in plasma . Induces epidermal hyperproliferation in mice, modeling scaling dermatoses like psoriasis .

5,8,11-Eicosatriynoic Acid (C20:3yn)

- Structure : A synthetic 20-carbon analog with triple bonds at positions 5, 8, and 11.

- Applications :

- Esters and amides of this compound inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in prostaglandin and leukotriene synthesis. This activity is retained despite esterification/amidation of the carboxylic group .

- Demonstrated improved bioavailability compared to its free acid form, enhancing therapeutic utility .

5,8,11-Heptadecatriynoic Acid (C17:3yn)

- Structure : A 17-carbon fatty acid with triple bonds at positions 5, 8, and 11.

- Natural Source: Found in rice-stubble extracts, alongside other allelochemicals like 7-octadecenoic acid .

- Function: Exhibits allelopathic effects, suppressing weed growth by inhibiting root and shoot development in plants like barnyard grass (Echinochloa crus-galli) .

Mechanistic and Structural Insights

- Triple vs. For example, 5,8,11-eicosatriynoic acid derivatives retain COX/LOX inhibitory activity despite structural modifications, whereas double-bonded analogs like 5,8,11-eicosatrienoic acid directly interact with inflammatory pathways .

- Chain Length Variability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.